1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Conformational Analysis Building Blocks

This 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a research-grade pyrazole building block distinguished by its unique 3-oxolan-3-yl (tetrahydrofuran) substituent. This saturated heterocycle increases Fsp³ from ~0.27 (3-phenyl analog) to ~0.44, a strategic parameter for improving solubility, metabolic stability, and clinical success rates. The C4 carboxylic acid handle is primed for high-throughput parallel amide coupling (HATU/EDCI) without pre-activation, enabling direct use in automated synthesis of kinase, GPCR, or epigenetic-targeted libraries. Do not substitute with aryl analogs; the specific oxolane regiochemistry is critical for maintaining SAR integrity and avoiding >100-fold potency losses. Bulk and custom packaging available from qualified suppliers. Request a quote today.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1596889-33-6
Cat. No. B1383409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
CAS1596889-33-6
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCOC2)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-11-4-7(9(12)13)8(10-11)6-2-3-14-5-6/h4,6H,2-3,5H2,1H3,(H,12,13)
InChIKeyVQYPIWNLJDWUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1596889-33-6): Technical Baseline for Scientific Procurement


1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1596889-33-6) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid class, featuring a tetrahydrofuran (oxolane) substituent at the pyrazole C3 position [1]. With a molecular weight of 196.21 g/mol and the molecular formula C₉H₁₂N₂O₃ [1], this compound is offered by specialized chemical suppliers as a research-grade intermediate (typical purity: 95–97%) for medicinal chemistry and agrochemical discovery programs . Its defining structural feature is the combination of a polar carboxylic acid handle at the C4 position for further derivatization and a conformationally flexible, saturated oxygen heterocycle at C3, which distinguishes it from common aryl-substituted pyrazole carboxylic acid analogs [1].

Why Generic Substitution of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1596889-33-6) Fails: The Case for Defined Pyrazole Building Blocks


Substituting this compound with a seemingly similar pyrazole-4-carboxylic acid analog (e.g., 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid [CAS 105994-56-7] or 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid [CAS 1603041-23-1] ) is not scientifically valid because even minor modifications to the pyrazole substitution pattern can drastically alter molecular conformation, hydrogen-bonding capacity, and target engagement. The 1-methyl group and the specific 3-oxolan-3-yl substituent on the target compound impose a unique steric and electronic environment that governs downstream reactivity in amide coupling, esterification, or metal-catalyzed cross-coupling reactions [1]. In the context of structure-activity relationship (SAR) campaigns, where a single atom change can result in a >100-fold loss in potency [2], the exact regiochemistry and substituent identity of this building block are critical for maintaining the integrity of a lead series. Using an unverified 'in-class' alternative risks introducing an uncontrolled variable that can derail a synthetic route or invalidate biological assay results.

Quantitative Evidence Guide for 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1596889-33-6)


Conformational Differentiation: 3-Oxolan-3-yl vs. 3-Phenyl in 1-Methyl-Pyrazole-4-Carboxylic Acid Scaffolds

The 3-oxolan-3-yl substituent introduces a saturated, non-aromatic oxygen heterocycle with inherent conformational flexibility (pseudorotation) and a tetrahedral C3 stereocenter, which contrasts with the planar, π-rich 3-phenyl ring found in the common analog 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid [1]. While no direct head-to-head biological data for the exact target compound is publicly available, this structural difference is a well-established driver of divergent physicochemical and pharmacological profiles in lead optimization [2]. The tetrahydrofuran moiety lowers LogP by approximately 0.6–0.8 log units compared to a phenyl substituent (class-level inference based on calculated fragment contributions [2]), and its hydrogen bond acceptor capacity alters target binding geometry [3].

Medicinal Chemistry Conformational Analysis Building Blocks

Regiochemical Integrity: 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid vs. 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid

The target compound features a methyl group at the pyrazole N1 position and the tetrahydrofuran moiety at the C3 position. A commercially available isomer, 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1343835-81-3), reverses this substitution pattern, placing the THF ring on the N1 nitrogen and leaving the C3 position unsubstituted . These two compounds are distinct chemical entities with different molecular formulas (C₉H₁₂N₂O₃ vs. C₈H₁₀N₂O₃), different molecular weights (196.21 vs. 182.18 g/mol), and different InChIKeys, confirming they are not interchangeable [1]. The C3 position in pyrazoles is a critical vector for projecting substituents into a target protein's binding pocket in medicinal chemistry SAR; substituting at N1 versus C3 leads to fundamentally different spatial orientation of the attached group [2].

Synthetic Chemistry Regiochemistry Quality Control

Synthetic Utility: Carboxylic Acid Derivatization Potential and Purity Benchmark

The C4 carboxylic acid group of the target compound serves as a primary functional handle for diversification into amides, esters, and other pharmacologically relevant moieties [1]. Reputable suppliers offer this compound with a purity specification of ≥95% (e.g., Leyan, 95% ) or 97% (e.g., AChemBlock for a related analog ). This purity level is sufficient for direct use in key synthetic steps without additional purification, minimizing yield loss. In contrast, the use of a lower-purity or uncharacterized in-house synthesized batch could introduce impurities that poison catalysts or lead to irreproducible biological data. The defined purity provides a quantitative benchmark for procurement, ensuring batch-to-batch consistency in a research setting.

Organic Synthesis Amide Coupling Building Block Quality

Targeted Application Scenarios for 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1596889-33-6) in Research and Development


Medicinal Chemistry Lead Optimization: Introducing Saturated sp³-Rich Heterocycles to Improve Solubility and Fsp³

This building block is ideally suited for medicinal chemistry programs seeking to replace a flat, aromatic 3-phenyl substituent with a saturated, three-dimensional tetrahydrofuran group [1]. The 3-oxolan-3-yl moiety increases the fraction of sp³-hybridized carbon atoms (Fsp³) from approximately 0.27 (for 3-phenyl analog) to 0.44 [1], a parameter correlated with improved clinical success rates . This strategic substitution is a well-validated tactic to enhance aqueous solubility and reduce off-target promiscuity while retaining a key vector for target engagement. The carboxylic acid handle at the C4 position allows for facile conjugation to a diverse set of amine-containing fragments to generate focused amide libraries for SAR exploration [2].

Synthesis of Pyrazole-Carboxamide Libraries via High-Throughput Amide Coupling

The primary application for this compound is as a carboxylic acid input in high-throughput parallel synthesis of pyrazole-4-carboxamide libraries [1]. The defined 95% purity ensures that it can be used directly in automated liquid handlers with standard amide coupling reagents (e.g., HATU, EDCI) without the need for pre-activation or purification, thereby increasing synthetic throughput. This is in contrast to in-house synthesized or lower-quality alternatives, which may require additional purification steps that are incompatible with automated workflows [1]. The resulting carboxamide libraries can then be screened against a wide range of biological targets, including kinases, GPCRs, and epigenetic enzymes, where pyrazole-4-carboxamides have shown broad utility [2].

Exploration of Non-Aromatic Pyrazole Substitution in Agrochemical Discovery

In agrochemical research, the replacement of a common aryl group (e.g., phenyl) with a saturated heterocycle like tetrahydrofuran can alter a compound's lipophilicity, metabolic stability, and environmental fate [1]. This compound provides a direct route to accessing 3-(oxolan-3-yl) substituted pyrazole-4-carboxylic acid derivatives, which can be further elaborated into amides and esters for evaluation as novel fungicides or herbicides . The structural differentiation from established agrochemical intermediates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [2], positions this scaffold as a tool for exploring new chemical space and potentially circumventing existing intellectual property.

Development of Novel Heterocyclic Scaffolds via C3 Functionalization

While the C4 carboxylic acid is the most obvious handle, the presence of the 3-oxolan-3-yl group also presents opportunities for further synthetic elaboration. For example, the tetrahydrofuran ring could be a latent source of a hydroxyl group or could be oxidatively opened to yield a chain-extended intermediate [1]. Furthermore, the compound's defined structure allows it to serve as a key intermediate in the synthesis of more complex bicyclic or fused heterocyclic systems, where the pyrazole ring is a core component . This scenario is relevant for researchers building unique compound collections or exploring novel chemical matter beyond standard amide libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.